molecular formula C20H28O4 B12400980 2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene

2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene

Cat. No.: B12400980
M. Wt: 332.4 g/mol
InChI Key: KRVFRLOLTQRXBW-MRQYSOIQSA-N
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Chemical Reactions Analysis

Types of Reactions

2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction could result in deoxygenated compounds .

Mechanism of Action

The mechanism of action of 2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene involves its ability to scavenge free radicals, thereby reducing oxidative stress. It interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing their harmful effects . This compound also modulates signaling pathways involved in inflammation and cellular protection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,11,12-Trihydroxy-7,20-epoxy-8,11,13-abietatriene is unique due to its specific combination of hydroxyl and epoxy groups, which contribute to its potent antioxidant activity and potential therapeutic effects .

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1R,8S,10S,13S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,13-triol

InChI

InChI=1S/C20H28O4/c1-10(2)12-5-13-14-6-15-19(3,4)7-11(21)8-20(15,9-24-14)16(13)18(23)17(12)22/h5,10-11,14-15,21-23H,6-9H2,1-4H3/t11-,14-,15-,20+/m0/s1

InChI Key

KRVFRLOLTQRXBW-MRQYSOIQSA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(C[C@H](CC4(C)C)O)CO3)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CC(CC4(C)C)O)CO3)O)O

Origin of Product

United States

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